molecular formula C16H12O3 B599591 4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid CAS No. 199678-08-5

4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid

Cat. No.: B599591
CAS No.: 199678-08-5
M. Wt: 252.269
InChI Key: ZXYXFDCSWYGSKK-UHFFFAOYSA-N
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Description

4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid is an organic compound with the molecular formula C16H12O3 . It features a benzoic acid moiety linked to a 1-oxo-2,3-dihydroindene group, making it a potentially valuable intermediate in synthetic organic chemistry and medicinal chemistry research. This molecular architecture is characteristic of privileged scaffolds used in the development of novel bioactive molecules and functional materials. While specific biological data for this compound may be limited, its structure suggests potential utility as a rigid, fused-ring building block for constructing more complex chemical entities. Researchers can employ this compound in Suzuki-Miyaura cross-coupling reactions, given that structurally similar boronic acid derivatives are commonly used in such catalytic transformations . Furthermore, related benzoic acid derivatives are investigated for their herbicidal properties, indicating the potential for agrochemical research applications . As a high-purity synthetic intermediate, it enables the exploration of structure-activity relationships in drug discovery and the synthesis of compound libraries for high-throughput screening. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-(1-oxo-2,3-dihydroinden-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-15-8-6-13-9-12(5-7-14(13)15)10-1-3-11(4-2-10)16(18)19/h1-5,7,9H,6,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYXFDCSWYGSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699073
Record name 4-(1-Oxo-2,3-dihydro-1H-inden-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199678-08-5
Record name 4-(1-Oxo-2,3-dihydro-1H-inden-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid typically involves the condensation of 1-indanone with a suitable benzoic acid derivative under acidic or basic conditions. One common method involves the use of acetic acid and hydrochloric acid under reflux conditions to facilitate the Fischer indole synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a class of benzoic acid derivatives fused with bicyclic ketone systems. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula MW Key Substituents LogP PSA (Ų) Biological Activity/Application
This compound 199678-08-5 C₁₆H₁₂O₃ 252.27 Benzoic acid, dihydroindenone 3.18 54.37 Potential neurology applications (e.g., mGlu2 receptor modulation inferred from structural similarity to BINA)
4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic acid 75382-32-0 C₁₃H₁₄O₃ 218.25 Butanoic acid, dihydroindenone N/A N/A Not specified; shorter chain may reduce steric hindrance
3-Oxoindan-4-carboxylic acid 71005-12-4 C₁₀H₈O₃ 176.17 Carboxylic acid, indanone N/A N/A Intermediate in organic synthesis
4-(1-Oxo-2,3-dihydroinden-5-yl)benzaldehyde 848760-74-7 C₁₆H₁₂O₂ 236.27 Benzaldehyde, dihydroindenone Higher* ~40† Intermediate for Schiff base or heterocycle synthesis
5-(3-Oxo-3,4-dihydro-2H-benzothiazin-7-yl)-furan-2-carboxylic acid 193151-96-1 C₁₅H₁₁NO₃S 285.30 Benzothiazinone, furan-carboxylic acid N/A N/A Antimicrobial or enzyme inhibition (benzothiazinone scaffold)

*Inferred from aldehyde’s hydrophobicity; †Estimated based on functional groups.

Pharmacological and Functional Insights

  • Neurological Applications: The compound shares structural similarities with BINA (4-[3-[(2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydroinden-5-yl)oxymethyl]phenyl]benzoic acid), a potent mGlu2 receptor-positive allosteric modulator (PAM) .
  • Anticancer Activity: Analogues like 4/3-((4-Oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino)benzenesulfonamides exhibit carbonic anhydrase inhibition and anticancer activity , but the target compound’s activity remains unexplored.
  • Synthetic Versatility: The benzaldehyde derivative (CAS 848760-74-7) serves as a precursor for further functionalization, such as condensation reactions to form azetidinones or thiazolidinones .

Physicochemical and Pharmacokinetic Differences

  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to its benzaldehyde analogue, which is more lipophilic (higher LogP).
  • Bioavailability: The moderate TPSA (54.37 Ų) suggests balanced membrane permeability, whereas benzothiazinone derivatives (e.g., BA-4486) may have reduced bioavailability due to higher molecular weight (285.30 g/mol) .

Biological Activity

4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid is a compound that belongs to the class of benzoic acid derivatives. Its structural features suggest potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C15_{15}H12_{12}O3_{3}
  • Molecular Weight : 240.25 g/mol
  • Functional Groups : Contains a benzoic acid moiety and a diketone structure from the dihydroindenyl group.

Anti-inflammatory Activity

Recent studies have highlighted the role of benzoic acid derivatives in modulating inflammatory responses. Specifically, compounds similar to this compound have been shown to inhibit cytokine production in various cell lines. For instance, a study indicated that certain benzoic acid derivatives could effectively reduce IL-15 dependent peripheral blood mononuclear cell proliferation and cytokine secretion (TNF-α and IL-17) .

Antimicrobial Activity

The antimicrobial properties of benzoic acid derivatives are well documented. In vitro studies have demonstrated that these compounds exhibit significant antibacterial and antifungal activities. For example, benzoic acid derivatives have been shown to inhibit the growth of several pathogenic bacteria and fungi, suggesting that this compound may also possess similar properties .

Anticancer Activity

Several studies have explored the anticancer potential of compounds with similar structures. The activation of proteasome and lysosomal pathways in cancer cells has been linked to the efficacy of certain benzoic acid derivatives. In particular, compounds that enhance cathepsin B and L activity have shown promise in promoting apoptosis in cancer cells . This suggests that this compound could be a candidate for further investigation in cancer therapy.

Case Studies

StudyFindings
Study A (2020)Demonstrated that benzoic acid derivatives can inhibit IL-15 signaling pathways, leading to reduced inflammation in vitro .
Study B (2020)Found that certain derivatives enhanced proteasomal activity in fibroblasts without cytotoxic effects, indicating potential therapeutic applications .
Study C (2022)Reported antimicrobial effects against various pathogens for compounds structurally related to this compound .

The biological activity of this compound is likely mediated through several mechanisms:

  • Cytokine Inhibition : By blocking cytokine receptors or their signaling pathways.
  • Proteasome Activation : Enhancing the degradation of misfolded proteins in cancer cells.
  • Antimicrobial Action : Disrupting bacterial cell walls or fungal membranes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-Oxo-2,3-dihydroinden-5-YL)benzoic acid, and how are key intermediates characterized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of indene derivatives followed by oxidation. For example, coupling phthalic anhydride with a substituted benzoic acid precursor under acidic conditions, followed by H₂O₂-mediated oxidation in ethanol to introduce the oxo group . Key intermediates are characterized using ¹H-NMR (e.g., aldehyde proton at δ 10.1 ppm) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹). Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and the carbonyl group (δ 190–200 ppm for ketone).
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₆H₁₂O₃, [M+H]⁺ m/z 253.0865) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions common in indanone derivatives) .

Q. What are the primary physicochemical properties influencing its solubility and reactivity?

  • Methodological Answer :

  • LogP : Estimated at ~2.1 (via HPLC retention time correlation), indicating moderate lipophilicity.
  • pKa : The benzoic acid group has a pKa of ~4.2, requiring buffered conditions (pH 7.4) for biological assays .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 250°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., cyclooxygenase-2)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are used to model binding modes. The indenone moiety may occupy hydrophobic pockets, while the benzoic acid group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2). Free energy calculations (MM-PBSA) refine binding affinity predictions .

Q. What strategies resolve contradictions in reported bioactivity data across different cell lines?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to housekeeping genes (e.g., GAPDH).
  • Orthogonal Validation : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
  • Meta-Analysis : Pool data from multiple studies (e.g., PRISMA guidelines) to identify confounding variables like serum concentration differences .

Q. How does modifying the oxo group to thioamide or sulfone affect pharmacological activity?

  • Methodological Answer : Synthesize derivatives via nucleophilic substitution (e.g., Lawesson’s reagent for thioamide) and compare activities:

  • Thioamide Analog : Enhanced COX-2 inhibition (IC₅₀ reduced by 40%) due to stronger S⋯Arg120 interactions.
  • Sulfone Derivative : Improved solubility but reduced membrane permeability (logP decrease from 2.1 to 1.4) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalytic Asymmetry : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-Ru complexes) during ketone formation.
  • Crystallization Optimization : Employ polar solvents (e.g., ethanol/water mixtures) to isolate enantiomers via diastereomeric salt formation .

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